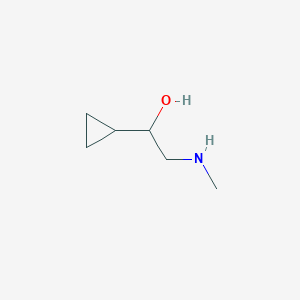
3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one
Overview
Description
“3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one” is a compound with the CAS Number: 1270657-25-4 . It has a molecular weight of 236.27 . The IUPAC name for this compound is 3-amino-1-(3,5-dimethoxyphenyl)-2-pyrrolidinone .
Molecular Structure Analysis
The molecular formula of “3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one” is C12H16N2O3 . The InChI code for this compound is 1S/C12H16N2O3/c1-16-9-5-8(6-10(7-9)17-2)14-4-3-11(13)12(14)15/h5-7,11H,3-4,13H2,1-2H3 .Scientific Research Applications
Synthesis of Complex Organic Compounds
Research has explored the synthesis of complex organic compounds using derivatives similar to 3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one. For instance, the development of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in preparing premafloxacin, an antibiotic, highlights the significance of pyrrolidinone derivatives in synthesizing biologically active molecules (Fleck et al., 2003). Similarly, the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds indicate the role of pyrrolidin-2-one derivatives in developing compounds with potential therapeutic applications (Sroor, 2019).
Catalysis and Reaction Mechanisms
Pyrrolidin-2-one derivatives have been used as catalysts and intermediates in various chemical reactions. For example, the use of ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one showcases the utility of pyrrolidin-2-one in facilitating complex chemical transformations (Janvier et al., 2002). Furthermore, the synthesis of pyrrolizidines and indolizidines through multicomponent 1,3-dipolar cycloaddition of azomethine ylides emphasizes the versatility of pyrrolidin-2-one derivatives in constructing cyclic and polycyclic structures (Nájera & Sansano, 2018).
Material Science Applications
In material science, pyrrolidin-2-one derivatives have been explored for their potential applications in developing new materials. For instance, soluble polyimides based on a novel pyridine-containing diamine and various aromatic dianhydrides demonstrate the importance of pyrrolidin-2-one derivatives in synthesizing high-performance polymers with excellent thermal stability and mechanical properties (Yan et al., 2011).
Safety And Hazards
Future Directions
Pyrrolones and pyrrolidinones, including “3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one”, have been synthesized and most of them have various significant biological activities . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
properties
IUPAC Name |
3-amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-9-5-8(6-10(7-9)17-2)14-4-3-11(13)12(14)15/h5-7,11H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXWKMVVFMZFLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCC(C2=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)